Uphit
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uphit is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications. In
Wirkmechanismus
The mechanism of action of Uphit is not fully understood, but it is believed to act on various signaling pathways in the cell. It has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in the regulation of inflammation and cell growth. Uphit has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects
Uphit has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that play a role in inflammation. Uphit has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Uphit has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Uphit has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. Its wide range of biochemical and physiological effects makes it a versatile compound that can be used for various applications. However, Uphit also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types. Additionally, Uphit has not been extensively studied in clinical trials, which limits its potential for therapeutic applications.
Zukünftige Richtungen
Despite the limitations, Uphit has several potential future directions for research. Its ability to modulate the immune system makes it a promising candidate for the treatment of autoimmune diseases. Additionally, its neuroprotective properties make it a potential candidate for the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of Uphit and its effects in different cell types. Clinical trials are also needed to evaluate its potential for therapeutic applications.
Conclusion
Uphit is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. Its ability to modulate the immune system, inhibit cancer cell growth, and have neuroprotective properties make it a promising candidate for various applications. Further research is needed to fully understand its mechanism of action and evaluate its potential for therapeutic applications.
Synthesemethoden
The synthesis of Uphit involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are commercially available, and the reaction conditions have been optimized to achieve high yields. The final product is purified using column chromatography, and its purity is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Uphit has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. Its ability to modulate the immune system has also been investigated, making it a potential candidate for autoimmune diseases. Additionally, Uphit has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
122407-13-0 |
---|---|
Produktname |
Uphit |
Molekularformel |
C20H25Cl2N3OS |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
2-(4,5-dichloro-2-isothiocyanatophenyl)-N-methyl-N-[(2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C20H25Cl2N3OS/c1-24(18-6-2-3-7-19(18)25-8-4-5-9-25)20(26)11-14-10-15(21)16(22)12-17(14)23-13-27/h10,12,18-19H,2-9,11H2,1H3/t18?,19-/m0/s1 |
InChI-Schlüssel |
SPEPFQRDPVNKTR-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
Kanonische SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
Synonyme |
2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R-trans) isomer 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (trans-(+-)) isomer UPHIT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.